molecular formula C7H14O B14584749 2-Pentene, 4-methoxy-2-methyl- CAS No. 61491-02-9

2-Pentene, 4-methoxy-2-methyl-

Cat. No.: B14584749
CAS No.: 61491-02-9
M. Wt: 114.19 g/mol
InChI Key: XFPFIBWXMXCRAL-UHFFFAOYSA-N
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Description

2-Pentene, 4-methoxy-2-methyl- is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond The compound’s structure includes a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene, 4-methoxy-2-methyl- can be achieved through several methods. One common approach involves the alkylation of 2-pentene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the pentene chain.

Industrial Production Methods

Industrial production of 2-Pentene, 4-methoxy-2-methyl- often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 4-methoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

2-Pentene, 4-methoxy-2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-Pentene, 4-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s double bond and functional groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The methoxy group can act as an electron-donating group, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Pentene, 4-methyl-: Similar structure but lacks the methoxy group.

    2-Pentene, 2-methyl-: Similar structure but with different positioning of the methyl group.

    2-Pentene, 2-methoxy-4-methyl-: Similar structure with both methoxy and methyl groups but different positioning.

Uniqueness

2-Pentene, 4-methoxy-2-methyl- is unique due to the presence of both methoxy and methyl groups, which influence its chemical properties and reactivity

Properties

CAS No.

61491-02-9

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4-methoxy-2-methylpent-2-ene

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5,7H,1-4H3

InChI Key

XFPFIBWXMXCRAL-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C)OC

Origin of Product

United States

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